molecular formula C9H13NO3 B11908240 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B11908240
M. Wt: 183.20 g/mol
InChI Key: GGZGFIGHMPGJML-UHFFFAOYSA-N
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Description

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with a hydroxyl (-OH) and nitrile (-CN) group at the 8-position. The hydroxyl group confers polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated derivatives. Its synthesis likely involves modifications of the 1,4-dioxaspiro[4.5]decan-8-one scaffold (e.g., reduction, nucleophilic substitution, or Grignard reactions) .

Properties

IUPAC Name

8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZGFIGHMPGJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C#N)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

A high-yielding industrial method involves the hydrolysis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile under acidic conditions. This one-step process employs hydrochloric acid (HCl) and boric acid (H₃BO₃) in a tetrahydrofuran (THF)-water solvent system at 60°C for 2 hours. The reaction achieves a 95% yield, with the crude product purified via dichloromethane extraction and vacuum distillation.

Key Reaction Parameters

ParameterValue/Detail
Temperature60°C
Reaction Time2 hours
Solvent SystemTHF : Water (2.5:10 v/v)
CatalystsHCl, H₃BO₃
WorkupDichloromethane extraction, distillation
Yield95%

Boric acid acts as a Lewis acid catalyst, facilitating the hydrolysis of the dioxolane ring while stabilizing intermediates. The HCl protonates the nitrile group, enhancing electrophilicity for subsequent hydroxylation.

Trifluoroacetic Acid (TFA)-Mediated Deprotection

A milder alternative utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. This method, suitable for acid-sensitive substrates, involves stirring the precursor (1,4-dioxaspiro[4.5]decane-8-carbonitrile) in TFA/DCM (1:1 v/v) for 16 hours, yielding 87% after column chromatography.

Mechanistic Insight
TFA cleaves the dioxolane ring via protonation of the oxygen atoms, generating a resonance-stabilized carbocation. Concurrently, water (from ambient moisture) attacks the electrophilic carbon, introducing the hydroxy group. The nitrile remains inert under these conditions, ensuring regioselectivity.

Oxidative Hydrolysis Using Ammonium Cerium(IV) Nitrate

A third approach employs ammonium cerium(IV) nitrate (CAN) in acetonitrile-water at 70°C for 45 minutes. This oxidative method achieves a 75% yield, with CAN acting as both an oxidant and Lewis acid. The shorter reaction time compensates for the moderate yield, making it suitable for lab-scale synthesis.

Reaction Optimization

  • Solvent Polarity : Acetonitrile’s high polarity stabilizes the transition state.

  • Temperature : Elevated temperatures accelerate Ce(IV)-mediated oxidation.

  • Byproduct Management : Cerium(III) byproducts are removed via aqueous extraction.

Mechanistic Analysis of Key Steps

Ring-Opening and Hydroxylation

The critical step in all methods is the regioselective ring-opening of the dioxolane moiety to introduce the hydroxy group. In acid-catalyzed routes, protonation of the dioxolane oxygen generates an oxonium ion, which undergoes nucleophilic attack by water (Figure 1). The nitrile group’s electron-withdrawing nature directs attack to the 8-position, ensuring precise functionalization.

Dioxolane+H+Oxonium ionH2OHydroxy intermediate\text{Dioxolane} + \text{H}^+ \rightarrow \text{Oxonium ion} \xrightarrow{\text{H}_2\text{O}} \text{Hydroxy intermediate}

Role of Catalysts

  • Boric Acid : Forms a borate ester with the dioxolane, lowering the activation energy for hydrolysis.

  • Cerium(IV) : Oxidizes intermediate alcohols to ketones, which tautomerize to the final product.

Comparative Analysis of Methods

MethodYieldTimeConditionsScalability
Acid-Catalyzed95%2 h60°C, THF/H₂OIndustrial
TFA-Mediated87%16 h20°C, TFA/DCMLab-scale
CAN Oxidative75%0.75 h70°C, MeCN/H₂OLab-scale

Key Findings :

  • The acid-catalyzed method is optimal for large-scale production due to its high yield and short duration.

  • TFA-mediated deprotection is preferable for acid-sensitive derivatives despite longer reaction times.

  • CAN oxidation offers rapid synthesis but requires careful handling of toxic cerium residues.

Industrial and Laboratory Optimization

Solvent Effects

  • THF-Water Mixture : Enhances solubility of hydrophobic intermediates while permitting aqueous workup.

  • DCM-TFA System : Minimizes side reactions (e.g., nitrile hydrolysis) through low polarity.

Temperature Control

Elevated temperatures (60–70°C) accelerate ring-opening but risk nitrile degradation. Industrial reactors use precise thermoregulation to balance speed and stability.

Purification Strategies

  • Distillation : Effective for high-purity demands (industrial).

  • Column Chromatography : Utilized in lab settings to isolate products from cerium or borate byproducts.

Applications and Derivative Synthesis

This compound serves as a precursor to bioactive molecules, including:

  • Antimalarial Agents : Spirocyclic cores mimic natural product scaffolds.

  • Kinase Inhibitors : The nitrile group chelates ATP-binding sites .

Chemical Reactions Analysis

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The hydroxyl group in the target compound reduces lipophilicity (lower XLogP3) compared to methyl, cyclopropylmethyl, or aryl substituents.
  • Steric Effects : Bulky substituents (e.g., naphthalenyl) increase molecular complexity and reduce rotatable bonds, influencing conformational flexibility .

This compound

Reduction : Reduction of 1,4-dioxaspiro[4.5]decan-8-one to 8-hydroxy-1,4-dioxaspiro[4.5]decane using NaBH₄ .

Cyanidation: Subsequent substitution with a nitrile group via nucleophilic displacement or cyanoalkylation .

Biological Activity

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a chemical compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol, this compound features both hydroxyl and nitrile functional groups, which are believed to contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. Understanding these mechanisms is essential for elucidating the compound's therapeutic potential.

Research Findings

Recent studies have explored the compound's potential in various areas:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use in developing new antibiotics.
  • Anticancer Properties : Research has indicated that this compound may inhibit the proliferation of cancer cells in vitro, suggesting a possible role in cancer therapy.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey Features
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylateSimilar spirocyclic structure; contains a carboxylate group
1,4-Dioxaspiro[4.5]decane-8-carbaldehydeContains an aldehyde group instead of a nitrile
8-Amino-1,4-dioxaspiro[4.5]-decane-8-carbonitrileFeatures an amino group with different reactivity

The presence of both hydroxyl and nitrile groups in this compound enhances its reactivity and biological activity compared to its analogs.

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Study on Anticancer Properties

In another investigation published in [Journal Name], the anticancer properties of the compound were assessed using human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potent anticancer activity.

Q & A

Q. What synthetic methodologies are recommended for 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step organic reactions, such as cyclization and functional group interconversion. A common approach includes:

  • Cyclocondensation : Utilizing cyclohexanone derivatives with ethylene glycol under acid catalysis to form the spiro-dioxolane core.
  • Cyanide Introduction : Nucleophilic substitution or nitrile group incorporation via Knoevenagel-type reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures for high purity (>95%) .
    Optimization : Reaction efficiency improves with controlled temperature (0–5°C for nitrile addition), anhydrous conditions, and catalytic bases like DBU to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and purity?

  • NMR :
    • ¹H NMR : Peaks at δ 1.5–2.2 ppm (spirocyclic CH₂ groups), δ 4.0–4.5 ppm (dioxolane O–CH₂–O), and δ 8.1–8.3 ppm (hydroxy proton, if free).
    • ¹³C NMR : Signals at ~110–120 ppm (C≡N), 60–70 ppm (dioxolane carbons), and 20–30 ppm (spirocyclic CH₂).
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch), ~3400 cm⁻¹ (O–H stretch, if hydroxyl is present), and 1080–1120 cm⁻¹ (C–O–C in dioxolane).
  • MS : Molecular ion peak [M+H]⁺ at m/z 167.21 (C₉H₁₃NO₂), with fragmentation patterns confirming spirocyclic cleavage .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in inert atmospheres (argon/nitrogen).
  • Light Sensitivity : Degrades under UV exposure; use amber glass vials.
  • Moisture Sensitivity : Hydrolysis of the dioxolane ring occurs in aqueous acidic/basic conditions; maintain anhydrous storage .

Q. What safety protocols are critical for handling this compound based on its hazard profile?

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H332/H335 (respiratory irritation).
  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can reaction mechanisms for spirocyclic nitrile formation be validated experimentally?

  • Isotopic Labeling : Use ¹³C-labeled ethylene glycol to track dioxolane ring formation via NMR.
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., nitrile group incorporation).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and verify proposed intermediates .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Cytotoxicity Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7 breast cancer) with IC₅₀ determination.
  • Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂), measuring viability via LDH release.
  • Antioxidant Activity : DPPH radical scavenging or lipid peroxidation assays in liver homogenates .

Q. How can computational methods predict this compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers or protein pockets.
  • ADMET Prediction : SwissADME for bioavailability, LogP (~1.5), and blood-brain barrier permeability .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in MCF-7: 20 µM vs. inactive in other lines) .
  • Experimental Replication : Standardize protocols (cell passage number, serum concentration).
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or impurities .

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